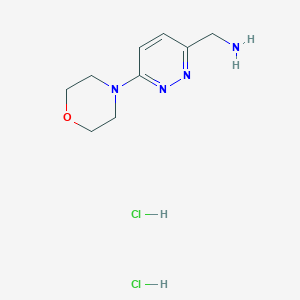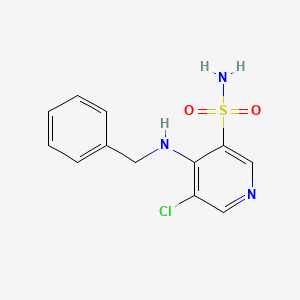
(2-Chloro-3-fluoro-4-iodophenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-3-fluoro-4-iodophenyl)methanamine is an organic compound with the molecular formula C7H6ClFIN It is characterized by the presence of chloro, fluoro, and iodo substituents on a benzene ring, along with a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-3-fluoro-4-iodophenyl)methanamine typically involves multi-step organic reactions. One common method includes the halogenation of a benzene derivative followed by amination. For instance, starting with a suitable benzene precursor, chlorination, fluorination, and iodination can be sequentially performed under controlled conditions to introduce the respective halogens.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization, distillation, or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: (2-Chloro-3-fluoro-4-iodophenyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The methanamine group can be oxidized to form corresponding imines or reduced to form amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides or nitriles, while oxidation can produce imines .
Aplicaciones Científicas De Investigación
(2-Chloro-3-fluoro-4-iodophenyl)methanamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (2-Chloro-3-fluoro-4-iodophenyl)methanamine involves its interaction with specific molecular targets and pathways. The presence of halogens can enhance its binding affinity to biological receptors, leading to various biological effects. For instance, the compound may inhibit enzyme activity or disrupt cellular processes by forming covalent bonds with target proteins .
Comparación Con Compuestos Similares
- (3-Chloro-2-fluorophenyl)methanamine
- (4-Chlorophenyl)(3-iodophenyl)methanamine hydrochloride
- (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone
Comparison: Compared to these similar compounds, (2-Chloro-3-fluoro-4-iodophenyl)methanamine is unique due to the specific arrangement of halogens and the methanamine group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C7H6ClFIN |
|---|---|
Peso molecular |
285.48 g/mol |
Nombre IUPAC |
(2-chloro-3-fluoro-4-iodophenyl)methanamine |
InChI |
InChI=1S/C7H6ClFIN/c8-6-4(3-11)1-2-5(10)7(6)9/h1-2H,3,11H2 |
Clave InChI |
MCSPMWUICNYKHG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1CN)Cl)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11819448.png)
![N-[2-(4-chlorophenyl)ethyl]aniline;hydrochloride](/img/structure/B11819449.png)
![N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-(1-thioxotetradecyl)-L-Lysine](/img/structure/B11819451.png)

![methanesulfonate;N-[2-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide](/img/structure/B11819465.png)

![1,3-Pyrrolidinedicarboxylic acid, 4-[[(1R)-1-phenylethyl]amino]-, 1-(1,1-dimethylethyl) 3-ethyl ester, monohydrochloride, (3S,4R)-(9CI)](/img/structure/B11819481.png)


![(2R,3R,4R,5R)-2-amino-4-[(2R,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal](/img/structure/B11819505.png)

![Cyclohexanecarboxylic acid, 4-[4-amino-3-(difluoromethyl)-1H-pyrazol-1-yl]-, methyl ester, trans-](/img/structure/B11819515.png)

